molecular formula C7H6BrNO B3052591 4-Amino-3-bromobenzaldehyde CAS No. 42580-44-9

4-Amino-3-bromobenzaldehyde

Cat. No.: B3052591
CAS No.: 42580-44-9
M. Wt: 200.03 g/mol
InChI Key: SHBYVHVNHYBESU-UHFFFAOYSA-N
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Description

4-Amino-3-bromobenzaldehyde is an organic compound with the molecular formula C7H6BrNO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 4-position and a bromine atom at the 3-position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 4-aminobenzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a suitable solvent and catalyst to achieve selective bromination at the 3-position.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are critical factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-bromobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as Suzuki coupling and Sonogashira coupling

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions.

Major Products Formed:

    Oxidation: 4-Amino-3-bromobenzoic acid.

    Reduction: 4-Amino-3-bromobenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used

Scientific Research Applications

4-Amino-3-bromobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromobenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in biochemical pathways .

Comparison with Similar Compounds

    4-Bromobenzaldehyde: Lacks the amino group, making it less versatile in certain reactions.

    3-Bromobenzaldehyde: The bromine atom is positioned differently, affecting its reactivity and applications.

    4-Aminobenzaldehyde: Lacks the bromine atom, which limits its use in halogen bonding and certain substitution reactions.

Uniqueness: 4-Amino-3-bromobenzaldehyde’s combination of an amino group and a bromine atom on the benzene ring makes it uniquely reactive and versatile for various synthetic and research applications. Its ability to participate in both nucleophilic and electrophilic reactions sets it apart from its analogs .

Properties

IUPAC Name

4-amino-3-bromobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c8-6-3-5(4-10)1-2-7(6)9/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBYVHVNHYBESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448040
Record name 4-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42580-44-9
Record name 4-Amino-3-bromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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